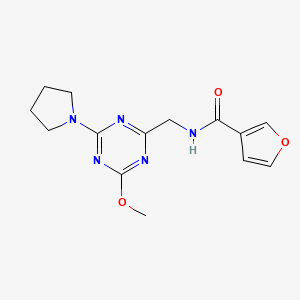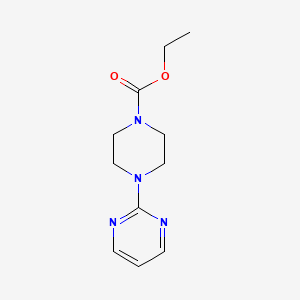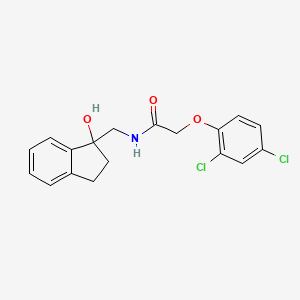![molecular formula C23H17BrN2O4 B2851608 3-(2-bromophenoxy)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951987-23-8](/img/structure/B2851608.png)
3-(2-bromophenoxy)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-bromophenoxy)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound characterized by a chromen-oxazin structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenoxy)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. Key steps include:
Formation of the Chromen-oxazin Scaffold: : This is achieved through a reaction between appropriate precursors under specific conditions. For example, a reaction between 3,4-dihydro-2H-pyran and an appropriate aromatic amine in the presence of an acid catalyst.
Coupling with Pyridine Moiety: : The final step involves coupling the brominated intermediate with pyridin-4-ylmethyl moiety under basic conditions.
Industrial Production Methods
In industrial settings, the preparation of this compound can involve optimization of reaction conditions to increase yield and purity. This might include the use of automated reactors and continuous flow systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
3-(2-bromophenoxy)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one undergoes several types of reactions, including:
Oxidation: : This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LAH).
Substitution: : Nucleophilic or electrophilic substitution reactions can be conducted, especially on the bromophenoxy group.
Common Reagents and Conditions
Oxidation: : Typically performed in aqueous or organic solvents at varying temperatures depending on the reagent.
Reduction: : Conducted in aprotic solvents under an inert atmosphere to prevent unwanted side reactions.
Substitution: : Uses a range of nucleophiles or electrophiles depending on the desired product.
Major Products Formed
Depending on the reaction conditions and reagents used, major products can include oxidized derivatives, reduced forms, or substituted analogs of the original compound.
科学研究应用
Chemistry
In chemistry, 3-(2-bromophenoxy)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is studied for its reactivity and potential as a building block for more complex molecules.
Biology
This compound is investigated for its potential biological activity, such as binding affinity to specific proteins or enzymes.
Medicine
There are studies exploring its use in pharmaceuticals, particularly in the development of drugs targeting specific pathways.
Industry
In industrial applications, this compound could be used as a precursor for materials science research or as an intermediate in the synthesis of advanced organic materials.
作用机制
The mechanism by which 3-(2-bromophenoxy)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may interact with enzyme active sites or receptor binding domains, modulating their activity through competitive or non-competitive inhibition.
相似化合物的比较
Similar Compounds
3-(2-chlorophenoxy)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one: : Chlorine atom substitution can affect the compound's reactivity and biological activity.
3-(2-fluorophenoxy)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one: : Fluorine substitution can lead to differences in lipophilicity and metabolic stability.
3-(2-iodophenoxy)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one: : Iodine substitution can alter the compound’s steric and electronic properties.
Highlighting Uniqueness
What sets 3-(2-bromophenoxy)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one apart is the presence of the bromine atom, which can significantly influence its chemical reactivity and biological interactions compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing nature make this compound unique in its class.
属性
IUPAC Name |
3-(2-bromophenoxy)-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O4/c24-18-3-1-2-4-20(18)30-21-13-28-23-16(22(21)27)5-6-19-17(23)12-26(14-29-19)11-15-7-9-25-10-8-15/h1-10,13H,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJKAVXKFIZACV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC=C(C3=O)OC4=CC=CC=C4Br)OCN1CC5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
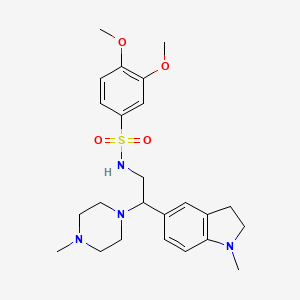
![[3-(2-Fluorophenyl)oxetan-3-yl]methanamine](/img/structure/B2851527.png)
![(1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)amine](/img/structure/B2851529.png)
![2-({2-[(4-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-phenylacetamide](/img/structure/B2851530.png)
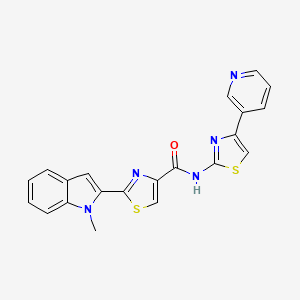
![3-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)benzonitrile](/img/structure/B2851535.png)
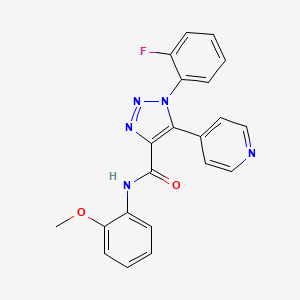
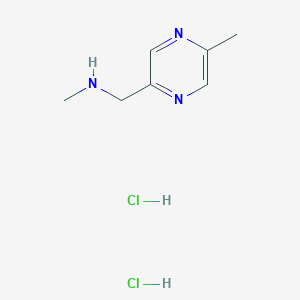
![4,4,5,5-tetramethyl-2-[4-(4-phenylphenyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2851538.png)
![3-(dimethylamino)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide](/img/structure/B2851541.png)
